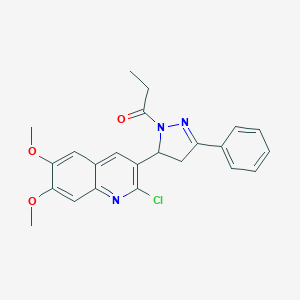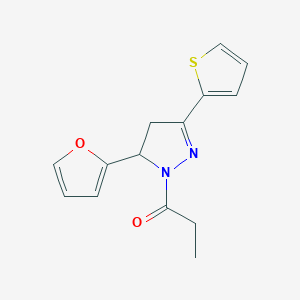
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as PMA, is a chemical compound that belongs to the family of benzoxazoles. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a benzoxazole derivative that has a unique mechanism of action. It is known to bind to DNA and RNA, causing changes in their structure and function. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Advantages and Limitations for Lab Experiments
One of the advantages of using pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in lab experiments is its unique mechanism of action. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have a wide range of applications in various fields such as biochemistry, molecular biology, and pharmacology. However, one of the limitations of using pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its toxicity. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to be toxic to cells at high concentrations, which limits its use in certain experiments.
Future Directions
There are several future directions for the study of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate. One of the future directions is to study the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in the treatment of cancer. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in vivo. Another future direction is to study the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a photosensitizer in photodynamic therapy. Finally, further research is needed to determine the potential use of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a fluorescent probe in the study of protein and nucleic acid interactions.
Conclusion:
In conclusion, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe, a photosensitizer, and a tool for studying the mechanism of action of various enzymes and proteins. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a unique mechanism of action and has been shown to have various biochemical and physiological effects. However, its toxicity limits its use in certain experiments. There are several future directions for the study of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, including its potential use in the treatment of cancer and as a fluorescent probe.
Synthesis Methods
The synthesis of pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves the reaction between 5-methyl-2-aminobenzoxazole and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid, and the product is purified using various techniques such as recrystallization and column chromatography. The yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
Pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been used in scientific research for various purposes. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Furthermore, pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been used to study the mechanism of action of various enzymes and proteins.
properties
IUPAC Name |
pentyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-5-8-19-14(17)10-16-12-9-11(2)6-7-13(12)20-15(16)18/h6-7,9H,3-5,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFFYZRJPSZWBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2,6-dimethylphenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B488502.png)
![N-[2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B488504.png)

![2-Chloro-6-ethoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline](/img/structure/B488515.png)

![3-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-quinolinyl methyl ether](/img/structure/B488517.png)

![2-chloro-6-methyl-3-[1-(methylsulfonyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B488521.png)




